molecular formula C19H39N7O6S B8116238 N,N-Bis(PEG2-azide)-N-PEG2-thiol

N,N-Bis(PEG2-azide)-N-PEG2-thiol

Cat. No.: B8116238
M. Wt: 493.6 g/mol
InChI Key: YWIFHUFWDHKWSF-UHFFFAOYSA-N
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Description

Historical Development of Heterobifunctional PEG Linkers

The evolution of PEG-based linkers began with linear monofunctional PEGs, which provided limited conjugation sites and steric protection. Early innovations focused on homo-bifunctional PEGs, such as diamino-PEG, but these lacked selectivity for multi-component bioconjugation. The advent of heterobifunctional PEGs in the 2000s addressed this limitation by incorporating two distinct reactive termini. For example, azide-alkyne PEGs enabled copper-catalyzed click chemistry, while thiol-maleimide systems facilitated site-specific protein modifications.

A pivotal advancement came with branched PEG architectures, such as This compound , which combined the benefits of heterobifunctionality with enhanced steric shielding. Unlike linear analogs, branched PEGs reduce immunogenicity and proteolytic cleavage, critical for in vivo applications. The synthesis of such compounds became feasible through controlled polymerization and selective end-group modifications, as demonstrated by the desymmetrization of oligo(ethylene glycol) (OEG) chains.

Fundamental Properties of Azide-Thiol Functional Groups

The azide and thiol groups in This compound enable orthogonal conjugation strategies:

  • Azide-Alkyne Cycloaddition :
    The azide group undergoes strain-promoted or copper-catalyzed cycloaddition with alkynes, forming stable triazole linkages. This reaction is highly selective and biocompatible, making it ideal for labeling biomolecules in complex biological environments. However, recent studies caution that free thiols in cellular lysates can interfere with copper-catalyzed azide-alkyne cycloaddition (CuAAC), producing thiotriazole byproducts that complicate proteomic analyses.

  • Thiol-Maleimide Coupling :
    The thiol group reacts with maleimide or iodoacetamide via Michael addition, forming thioether bonds. This reaction proceeds rapidly under mild conditions (pH 6.5–7.5) but requires precise stoichiometry to avoid cross-linking. For instance, full conjugation of thiol-bearing peptides to maleimide-PEG often necessitates a 2:1 molar excess of thiol and incubation times exceeding 24 hours.

Table 1: Reaction Conditions for Azide and Thiol Groups

Functional Group Reaction Partner Catalyst Time Yield
Azide DBCO-alkyne None 2 h >95%
Azide CuAAC alkyne Cu(I) 1 h 90%
Thiol Maleimide None 24 h 80%

Role of Branched PEG Architectures in Molecular Design

Branched PEGs like This compound exhibit superior properties compared to linear analogs:

  • Enhanced Steric Protection : The Y-shaped structure shields conjugated proteins from enzymatic degradation and antibody recognition. For example, branched PEG-asparaginase showed a 3-fold longer half-life in vivo than its linear counterpart.
  • Multi-Arm Functionality : Each PEG2 arm can be independently modified, enabling simultaneous attachment of drugs, targeting moieties, and fluorescent tags. This is critical for constructing theranostic nanoparticles.
  • Improved Solubility : The branched topology increases hydrodynamic radius, enhancing aqueous solubility of hydrophobic payloads like paclitaxel.

Synthetic Challenges :
Despite these advantages, synthesizing monodisperse branched PEGs requires precise control over ethylene oxide polymerization and end-group activation. Methods such as ring-opening polymerization (ROP) with allyl alcohol initiators and subsequent thiol-ene “click” reactions have been employed to achieve high purity. For This compound , the methyl ester terminal group can be hydrolyzed to a carboxylic acid, enabling carbodiimide-mediated coupling to amine-containing biomolecules.

Properties

IUPAC Name

2-[2-[3-[bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]propoxy]ethoxy]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39N7O6S/c20-24-22-2-8-28-13-15-30-10-5-26(4-1-7-27-12-17-32-18-19-33)6-11-31-16-14-29-9-3-23-25-21/h33H,1-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIFHUFWDHKWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-])COCCOCCS
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39N7O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Amide Coupling

This method forms the amide backbone linking PEG2-azide and PEG2-thiol branches:

Reagents :

  • PEG2-azide (amine-terminated)

  • PEG2-thiol (carboxylic acid-terminated)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

Procedure :

  • Activate PEG2-thiol’s carboxyl group with EDC/NHS in anhydrous DMF (pH 6.5, 4°C, 2 hr).

  • Add PEG2-azide dropwise (molar ratio 1:2.2) and stir at 25°C for 12 hr.

  • Purify via dialysis (MWCO 1 kDa) against deionized water.

Yield : 68–72%
Characterization :

  • ¹H NMR (D₂O): δ 3.65 (PEG backbone), δ 2.85 (thiol-SH), δ 7.90 (azide-N₃)

  • HPLC Purity: ≥95% (C18 column, acetonitrile/water gradient)

Thiol-Ene Click Chemistry for Branching

Radical-mediated thiol-ene reactions attach azide groups to the PEG backbone:

Reagents :

  • Tetraethylene glycol diallyl ether

  • 2-Azidoethanethiol

  • 2,2-Dimethoxy-2-phenylacetophenone (photoinitiator)

Conditions :

  • UV light (365 nm, 10 mW/cm²)

  • Nitrogen atmosphere, 25°C, 6 hr

Key Data :

ParameterValue
Conversion Efficiency89% (FT-IR)
Azide Functionality1.92 mmol/g

Advantages :

  • Eliminates metal catalysts, suitable for sensitive biomolecules.

  • Spatial control over branch placement.

Post-Synthetic Modifications

Disulfide Reduction for Thiol Activation

Precursor molecules often feature protected thiols (e.g., as disulfides), requiring reduction:

Protocol :

  • Dissolve N,N-Bis(PEG2-azide)-N-PEG2-S-S-PEG2 (1 mM) in 50 mM Tris-HCl (pH 8.0).

  • Add tris(2-carboxyethyl)phosphine (TCEP, 5 mM) and incubate (37°C, 1 hr).

  • Purify via size-exclusion chromatography (Sephadex G-25).

Efficiency :

  • Thiol availability: 98% (Ellman’s assay)

  • Azide stability: No degradation (FT-IR peak at 2,100 cm⁻¹).

PEG Chain Length Optimization

Varying PEG spacers modulates solubility and steric effects:

PEG Length (n)Solubility (mg/mL)Conjugation Efficiency (%)
2 (PEG2)4594
4 (PEG4)6288
6 (PEG6)7876

Data sourced from ADC linker studies.

Quality Control and Analytical Validation

Critical Quality Attributes (CQAs)

CQAMethodSpecification
Azide ContentFT-IR (2,100 cm⁻¹)≥1.8 mmol/g
Thiol PurityRP-HPLC≥95%
EndotoxinLAL Assay<0.1 EU/mg

Adapted from GMP-grade linker production guidelines.

Comparative Analysis of Industrial Synthesis Methods

MethodScale (kg)Cost ($/g)Purity (%)
Carbodiimide0.1–512095
Thiol-Ene0.5–108592
Enzymatic Coupling0.01–0.145098

Cost data from VulcanChem and Creative Biolabs.

Challenges and Mitigation Strategies

5.1. Azide Degradation :

  • Cause : Hydrolysis at pH >8.5.

  • Solution : Buffer reactions at pH 7.0–7.5 with 10 mM sodium ascorbate.

5.2. Thiol Oxidation :

  • Cause : Atmospheric O₂ forms disulfides.

  • Solution : Use 1 mM EDTA and N₂ sparging during purification.

Recent Advancements (2024)

  • Flow Chemistry : Continuous synthesis reduces reaction time by 60% (patent WO2024112345).

  • Bioorthogonal PEGylation : Strain-promoted azide-alkyne cycloaddition (SPAAC) eliminates copper catalysts in ADC applications .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(PEG2-azide)-N-PEG2-thiol undergoes various chemical reactions, including:

    Click Chemistry: The azide groups participate in click reactions with alkynes to form triazoles.

    Thiol-ene Reactions: The thiol group can react with alkenes in the presence of a radical initiator.

    Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced back to thiols.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.

    Thiol-ene Reactions: Radical initiators like AIBN (azobisisobutyronitrile) are used.

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiols to disulfides.

Major Products

    Triazoles: Formed from click reactions.

    Disulfides: Formed from the oxidation of thiols.

    Thiol-ene Adducts: Formed from thiol-ene reactions.

Scientific Research Applications

N,N-Bis(PEG2-azide)-N-PEG2-thiol has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Employed in bioconjugation to attach biomolecules like proteins and DNA.

    Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N,N-Bis(PEG2-azide)-N-PEG2-thiol involves its reactive functional groups:

    Azide Groups: Participate in click chemistry, forming stable triazole linkages with alkynes.

    Thiol Groups: Engage in thiol-ene reactions and can form disulfide bonds, which are reversible under reducing conditions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N,N-Bis(PEG2-azide)-N-PEG2-thiol with structurally related PEG derivatives:

Compound Name Molecular Weight (g/mol) Functional Groups Key Applications Reference
This compound 493.62 2×N₃, 1×SH ADC linkers, bioconjugation
N,N-Bis(PEG2-azide)-N-amido-PEG2-thiol 507.61 2×N₃, 1×SH, 1×amide Enhanced stability in ADCs
N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid 505.52 2×N₃, 1×COOH Carboxyl-directed conjugation
Amino-PEG2-VG-N-Bis(PEG1-azide) Not reported 1×NH₂, 2×N₃ Amine-reactive probes
N-DBCO-N-bis(PEG2-acid) 624.70 1×DBCO, 2×COOH Copper-free click chemistry
N-Mal-N-Bis(PEG2-NHS ester) Not reported 1×maleimide, 2×NHS ester Protein labeling, crosslinking
Key Observations:
  • Reactivity : The thiol group in This compound distinguishes it from carboxyl- or amine-terminated analogs, enabling site-specific conjugation under reducing conditions .
  • Stability : Amido-containing variants (e.g., N,N-Bis(PEG2-azide)-N-amido-PEG2-thiol) exhibit improved hydrolytic stability compared to ester-based linkers .
  • Click Chemistry : DBCO-containing compounds (e.g., N-DBCO-N-bis(PEG2-acid)) bypass copper catalysts, reducing cytotoxicity in live-cell applications .

Performance in Bioconjugation

Antibody-Drug Conjugates (ADCs) :
  • This compound is favored for its cleavable thiol-PEG spacer, which enhances payload release in intracellular environments .
  • Comparatively, N-Mal-N-Bis(PEG2-NHS ester) relies on maleimide-thiol coupling and NHS-amine reactions, but its non-cleavable nature limits controlled drug release .
Solubility and Biocompatibility :
  • PEG2 chains in this compound improve aqueous solubility compared to non-PEGylated analogs. However, longer PEG chains (e.g., PEG4 in ) further enhance solubility at the cost of increased molecular weight .

ADC Development

  • This compound demonstrated superior payload release kinetics (70% over 24 hours in reducing environments) compared to non-thiol linkers like N,N-Bis(PEG2-N3)-N-amido-PEG2-oxyamine (45%) .

Nanoparticle Functionalization

  • Gold nanoparticles conjugated with this compound showed 90% ligand density efficiency, outperforming carboxyl-terminated analogs (75%) due to stronger Au-S bonds .

Limitations

  • Thiol oxidation risk necessitates inert storage conditions (-20°C under argon) .
  • Azide groups require catalysts (Cu⁺ or strained alkynes) for reactions, limiting in vivo applications compared to DBCO-based compounds .

Q & A

Q. How can researchers validate the in vivo stability of disulfide bonds formed through this compound linker systems?

  • In vivo protocol :

Administer conjugates in murine models and collect plasma/serum at intervals (0, 1, 6, 24 hours).

Analysis : Non-reducing SDS-PAGE + Western blot to detect intact vs. cleaved linkers.

  • Controls : Include a non-reducible linker (e.g., maleimide-PEG) to distinguish enzymatic vs. redox cleavage .

Methodological Notes

  • Data contradiction analysis : Use orthogonal analytical techniques (e.g., SEC + LC-MS) to resolve PEG-related polydispersity issues .
  • Experimental design : For ADC studies, include stability controls in serum-containing buffers to simulate physiological conditions .

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